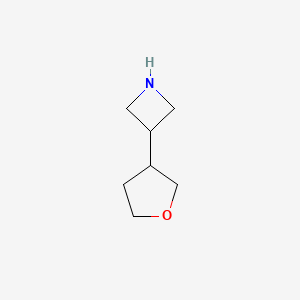

3-(Oxolan-3-yl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-9-5-6(1)7-3-8-4-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUADJZTYGPSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a key focus in synthetic chemistry due to its presence in numerous biologically active compounds. nih.govfrontiersin.org Common strategies often involve intramolecular cyclization reactions where a nitrogen atom attacks an electrophilic carbon center. nih.govfrontiersin.org One prevalent method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group, such as a halogen or mesylate, from a γ-position. nih.govfrontiersin.org

An alternative and effective pathway is the intramolecular aminolysis of epoxides. frontiersin.orgfrontiersin.org This approach can form an azetidine ring with an adjacent carbonyl group, providing a useful scaffold for further chemical modifications. frontiersin.org Photochemical methods, such as the Norrish-Yang cyclization, also provide a route to forming azetidine rings, particularly 3-hydroxyazetidines from 2-amino ketones. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic pathways of azetidine formation. For instance, in the Lewis acid-catalyzed intramolecular aminolysis of cis-epoxy amines, calculations of the transition states have shown that the energy barrier for the 4-exo-tet cyclization to form an azetidine is significantly lower than that for the 5-endo-tet cyclization that would lead to a pyrrolidine. nih.gov This energetic preference is consistent with experimental results where the azetidine product is formed with high regioselectivity. nih.gov These computational models suggest that the coordination of the catalyst to the substrate and/or product plays a crucial role in determining the reaction's regioselectivity. nih.gov

Catalysts are pivotal in controlling the outcome of azetidine ring formation, influencing both reaction rate and selectivity. Lewis acids, particularly lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)3) like La(OTf)3 and Eu(OTf)3, have proven to be excellent catalysts for the regioselective ring-opening of epoxides. nih.govfrontiersin.org The challenge in these reactions is that the basicity of the amine nucleophile can quench the acid catalyst needed to activate the epoxide. nih.govfrontiersin.org However, Ln(OTf)3 catalysts effectively promote the desired intramolecular aminolysis. nih.gov

Reactivity of the Oxolane Ring System

The cleavage of the oxolane ring typically requires activation by Lewis or Brønsted acids. Protonation or coordination of a Lewis acid to the oxygen atom weakens the C-O bonds, rendering the carbon atoms adjacent to the oxygen susceptible to nucleophilic attack. This process can lead to a variety of ring-opened products, depending on the nucleophile and reaction conditions. For instance, in the presence of a strong acid and a suitable nucleophile, the ring can open to form a substituted butanol derivative.

Recent studies have explored the ring-opening of tetrahydrofuran (B95107) using N-heterocyclic carbene-boryl trifluoromethanesulfonate (B1224126) in the presence of aryloxides. This reaction results in the incorporation of the THF moiety between the boryl group and the aryloxide, demonstrating a novel method for THF cleavage and functionalization rsc.org. Another approach involves the use of intramolecular frustrated Lewis pairs (FLPs) based on group 13 elements and phosphorus, which have been shown computationally and experimentally to be capable of cleaving the C–O bond in THF nih.gov. On semiconductor surfaces like Ge(100), THF has been observed to undergo a ring-opening reaction to form a Ge−(CH₂)₄−O−Ge structure, highlighting the diverse conditions under which cleavage can occur acs.org.

Derivatization of the oxolane ring without cleavage often involves reactions at the carbon atoms. For example, C-H functionalization can be achieved through various catalytic systems. Visible-light-mediated dehydrogenative cross-couplings of ethers like THF with alcohols have been demonstrated using iodobenzene and an in situ-formed gold complex, leading to the formation of C-C bonds at the α-position to the oxygen organic-chemistry.org.

The photochemical behavior of oxolane derivatives has been a subject of interest, revealing pathways for complex molecular rearrangements. The photolysis of tetrahydrofuran and its methylated derivatives at 185 nm has been shown to proceed via two major primary processes: cleavage of a C-O bond to form a diradical, and a concerted rearrangement cdnsciencepub.com. The diradical intermediate can undergo further reactions to yield cyclopropanes and carbonyl compounds, as well as olefinic alcohols cdnsciencepub.com.

More contemporary research has focused on the photochemical ring expansion of smaller heterocycles, like oxetanes, to generate tetrahydrofuran derivatives. These metal-free reactions often proceed through the formation of an ylide intermediate followed by a diradical pathway nih.govresearchgate.net. While this is a method for synthesis rather than a reaction of a pre-existing oxolane ring, the mechanistic principles, particularly the involvement of radical intermediates, are relevant to understanding the potential photochemical reactivity of oxolane derivatives themselves. For example, the irradiation of solutions of maleic anhydride in tetrahydrofuran leads to the formation of a 2-substituted furan adduct, suggesting that THF can participate in photochemical reactions as a reactant rsc.org.

| Reaction Type | Key Intermediates | Major Products | Reference |

| Photolysis of THF (185 nm) | Diradicals | Cyclopropanes, Carbonyl compounds, Olefinic alcohols | cdnsciencepub.com |

| Photochemical Ring Expansion (Oxetane to THF) | Ylides, Diradicals | Tetrahydrofuran derivatives | nih.govresearchgate.net |

| Photochemical Reaction with Maleic Anhydride | Donor-Acceptor Complex | 2-Substituted Furan Adduct | rsc.org |

Mechanistic Interplay Between Azetidine and Oxolane Moieties in 3-(Oxolan-3-yl)azetidine

Direct studies on the mechanistic interplay between the azetidine and oxolane rings in the specific compound "this compound" are not extensively documented in the current literature. However, a theoretical analysis based on the known reactivity of each heterocycle allows for postulation of their mutual influence.

The nitrogen atom of the azetidine ring, being a Lewis base, can act as an intramolecular catalyst or directing group for reactions involving the oxolane ring. For example, in the presence of an electrophile, the azetidine nitrogen could coordinate with it, positioning the electrophile for a subsequent intramolecular reaction with the oxolane oxygen. This could potentially facilitate ring-opening of the oxolane under milder conditions than would be required for an intermolecular reaction.

Conversely, the oxolane ring could influence the reactivity of the azetidine. The oxygen atom's lone pairs might participate in hydrogen bonding with an N-H proton on the azetidine (if present), altering the nucleophilicity and basicity of the nitrogen. The steric bulk of the oxolane substituent at the 3-position of the azetidine ring will also sterically hinder certain approaches to the azetidine nitrogen, potentially influencing the regioselectivity of its reactions.

In reactions involving ring-opening of the azetidine, which is a common pathway due to its significant ring strain, the oxolane moiety would remain as a substituent on the resulting aminoalkyl chain. The stability and electronic properties of the oxolane ring would be largely preserved during such transformations. For instance, the Lewis acid-promoted ring opening of N-activated azetidines with various nucleophiles is a well-established reaction rsc.org. In the case of this compound, this would lead to γ-amino alcohols or other functionalized amines bearing a persistent oxolane group.

The development of synthetic routes to spirocyclic systems containing both azetidine and furan-based rings, such as in the synthesis of 7′H-spiro[azetidine-3,5′-furo [3,4-d]pyrimidine]s, indicates the chemical compatibility and synthetic accessibility of structures containing these two heterocycles mdpi.com. While not a direct study of their interplay, it underscores the robustness of each ring system in the presence of the other during multi-step syntheses.

Computational and Theoretical Studies of 3 Oxolan 3 Yl Azetidine

Conformational Analysis and Ring Dynamics

The conformational flexibility of 3-(Oxolan-3-yl)azetidine is primarily dictated by the dynamics of its two constituent heterocyclic rings: the four-membered azetidine (B1206935) and the five-membered oxolane. The linkage between these two rings introduces further degrees of conformational freedom.

The azetidine ring is not planar due to inherent ring strain, which is estimated to be around 25.4 kcal/mol rsc.org. To alleviate this strain, the ring adopts a puckered conformation. Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of approximately 37° rsc.org. This puckering is a dynamic equilibrium, and the ring can invert between two equivalent puckered conformations. The energy barrier for this ring inversion is a key parameter governing its flexibility.

Another crucial dynamic process in the azetidine ring is the pyramidal inversion at the nitrogen atom, where the nitrogen atom and its substituents move through a planar transition state. Computational studies, often employing ab initio molecular orbital theory, have been instrumental in quantifying this barrier. For the parent azetidine, both experimental (dynamic NMR) and theoretical investigations have been conducted to determine the inversion barrier acs.orgacs.org. The magnitude of this barrier is influenced by the substituents on the nitrogen and carbon atoms. For this compound, the oxolane substituent at the C3 position would be expected to influence the puckering amplitude and the energy barrier of both ring and nitrogen inversion.

Computational models can predict these parameters. For instance, a Density Functional Theory (DFT) calculation could yield the following illustrative data for the azetidine moiety.

| Dynamic Process | Transition State Geometry | Calculated Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Ring Puckering Inversion | Planar C-C-C | ~1.0 - 2.5 | B3LYP/6-311+G(d,p) |

| Nitrogen Pyramidal Inversion | Planar Nitrogen Center | ~5.0 - 7.5 | MP2/aug-cc-pVTZ |

Note: The data in this table is illustrative and represents typical values obtained from computational studies on azetidine systems.

The five-membered oxolane (tetrahydrofuran) ring is also non-planar and exhibits significant conformational flexibility through a process known as pseudorotation. The two most commonly discussed conformations on the pseudorotation pathway are the envelope (or bent, with C(_s) symmetry) and the twist (with C(_2) symmetry) forms rsc.orgdntb.gov.uanih.gov.

Computational studies have shown that for tetrahydrofuran (B95107) itself, the twisted conformer is slightly more stable than the bent conformer nih.gov. The energy barrier for interconversion between these forms is very low, making the ring highly dynamic at room temperature yorku.ca. The presence of a substituent at the 3-position, as in this compound, will create a preference for specific puckered conformations to minimize steric interactions. The substituent can adopt either an axial or an equatorial position relative to the mean plane of the ring, with distinct energetic profiles.

The preferred conformation will be a compromise between minimizing steric hindrance between the two rings and optimizing any potential weak intramolecular interactions, such as hydrogen bonds if an N-H group is present and oriented correctly. The puckering states of both the azetidine and oxolane rings are coupled to the inter-ring rotation, meaning the lowest energy conformation is a complex interplay of all three dynamic processes.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the molecule's properties at an electronic level. Methods like DFT and ab initio calculations are widely used for this purpose cuny.edunorthwestern.edu.

Quantum chemical methods provide a detailed picture of the electron distribution within this compound. Key aspects that can be elucidated include:

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energies of these frontier orbitals and their spatial distribution help in understanding the molecule's reactivity, with the HOMO region indicating sites for electrophilic attack and the LUMO region indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons.

Atomic Charges: Various schemes (e.g., Mulliken, Natural Bond Orbital) can be used to calculate the partial charge on each atom, offering a quantitative measure of the polarity of different bonds within the molecule.

| Property | Calculated Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-31G(d) |

Note: The data in this table is illustrative and represents typical values that would be expected from quantum chemical calculations on this molecule.

A significant application of quantum chemical calculations is the prediction of various spectroscopic data. By calculating these properties, computational results can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). Calculations can be performed for ¹H, ¹³C, and ¹⁵N nuclei. The predicted chemical shifts, after appropriate scaling to account for systematic errors in the method, can be compared directly with experimental NMR data to aid in signal assignment acs.orgrsc.orgmdpi.com.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The predicted spectrum, often scaled by an empirical factor to better match experimental anharmonic frequencies, can be used to assign specific absorption bands to the stretching and bending motions of functional groups within the molecule.

Theoretical Investigation of Reaction Pathways and Transition States

Theoretical studies on the reaction pathways involving azetidine derivatives often focus on reactions that take advantage of the ring strain inherent in the four-membered ring. rsc.orgresearchwithrutgers.com Computational methods, particularly density functional theory (DFT), are employed to elucidate the mechanisms of these reactions by identifying transition states and calculating activation energies.

One common area of investigation is the ring-opening reactions of azetidines. These reactions are often facilitated by the relief of ring strain. rsc.org Theoretical calculations can map out the potential energy surface for various nucleophilic and electrophilic attacks on the azetidine ring. For a molecule like this compound, computational models could predict the regioselectivity of such reactions, determining whether the attack is more likely to occur at the carbons of the azetidine or the oxolane ring.

Another significant area of theoretical investigation is the synthesis of azetidines. For instance, intramolecular aminolysis of epoxy amines to form azetidine rings has been studied computationally. nih.govfrontiersin.org These studies calculate the energies of the transition states for the formation of the azetidine ring versus competing cyclization products, providing insights into the reaction's regioselectivity. nih.govfrontiersin.org In the context of this compound, theoretical models could be used to explore various synthetic routes, predicting the most energetically favorable pathways and identifying key transition states.

The table below presents hypothetical activation energies for two potential reaction pathways involving a substituted azetidine, illustrating the type of data generated from such theoretical investigations.

| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) | Computational Method |

| Nucleophilic Ring Opening | Azetidinium Ion + Nucleophile | Ring-Opened Amine | 15-25 | DFT (B3LYP/6-31G*) |

| [2+2] Cycloaddition | Imine + Alkene | Azetidine | 20-35 | CASSCF/MP2 |

Note: These values are representative examples for substituted azetidines and are not specific to this compound.

Transition state theory is a cornerstone of these investigations, allowing for the calculation of reaction rates from the properties of the transition state structure. ucsb.edu The geometry of the transition state, characterized by a single imaginary frequency, provides a snapshot of the molecule as it traverses the energy barrier between reactants and products. ucsb.edu For this compound, theoretical models could predict the transition state structures for various reactions, such as N-alkylation or acylation, providing valuable information for synthetic chemists.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens through which to examine the conformational landscape and intramolecular interactions of this compound. These methods provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

The presence of two interconnected rings in this compound suggests a complex conformational space. The azetidine ring is known to adopt a puckered conformation to relieve some of its inherent strain. nih.gov Similarly, the oxolane ring exists in various envelope and twist conformations. The linkage between these two rings introduces additional degrees of freedom, leading to a multitude of possible low-energy structures.

Energy minimization techniques, such as molecular mechanics (MM) and quantum mechanics (QM) methods, are used to identify the most stable conformations. Conformational sampling methods, including molecular dynamics (MD) simulations and Monte Carlo simulations, are then employed to explore the potential energy surface and identify the full range of accessible conformations and the energy barriers between them.

A hypothetical conformational analysis of a 3-substituted azetidine derivative is summarized in the table below, showcasing the relative energies of different puckering states of the azetidine ring.

| Conformer | Azetidine Ring Puckering | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| A | Axial-like substituent | ~20° | 0.0 |

| B | Equatorial-like substituent | ~-20° | 0.5 - 1.5 |

Note: These are generalized values for a 3-substituted azetidine and would vary for this compound.

The structure of this compound is governed by a balance of various intramolecular interactions. These include steric repulsion between the two rings, as well as potential hydrogen bonding if a hydrogen is present on the azetidine nitrogen. Computational methods can quantify these interactions, providing insight into their influence on the molecule's preferred conformation.

The strain energy of the azetidine ring is a significant contributor to its reactivity. rsc.orgresearchwithrutgers.com This strain arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions. Computational methods can be used to calculate the strain energy of the azetidine ring in this compound. This is often done using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a reliable estimation of the strain energy. The presence of the oxolane substituent may have a subtle effect on the strain of the azetidine ring, which can be quantified through these calculations.

The table below provides representative strain energies for some cyclic amines, highlighting the significant strain in the azetidine ring.

| Cyclic Amine | Ring Size | Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | ~27 |

| Azetidine | 4 | ~26 |

| Pyrrolidine | 5 | ~6 |

| Piperidine | 6 | ~0 |

Source: Representative values from computational studies.

Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Heterocycles

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a molecule like 3-(Oxolan-3-yl)azetidine, which contains two interconnected heterocyclic rings, advanced NMR techniques are required to resolve its complex proton and carbon environments.

Two-dimensional (2D) NMR experiments are essential for mapping the intricate network of covalent bonds and spatial relationships within this compound. These techniques separate and correlate NMR signals, providing a detailed picture of the molecular architecture.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methine proton at the junction of the two rings and the adjacent methylene (B1212753) protons in both the azetidine (B1206935) and oxolane rings.

Heteronuclear Single Quantum Coherence (HMQC/HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing longer-range connectivity by detecting correlations between protons and carbons that are separated by two or three bonds. For instance, it could show a correlation between the protons on the azetidine ring and the carbons of the oxolane ring, confirming the 3-(Oxolan-3-yl) linkage. A study on 3-(pyrazol-1-yl)azetidine derivatives utilized ¹H-¹⁵N HMBC to identify the nitrogen atoms in both the azetidine and pyrazole (B372694) rings, a technique that would be similarly valuable for confirming the nitrogen environment in this compound. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is paramount for determining stereochemistry and conformation by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations can help to establish the relative orientation of the oxolane and azetidine rings. For related 3-(pyrazol-1-yl)azetidine derivatives, NOESY was used to show spatial proximity between protons on the different heterocyclic rings, confirming their connectivity and relative orientation. mdpi.com

The following table illustrates hypothetical, yet representative, 2D NMR correlations for this compound, based on the analysis of similar heterocyclic systems.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Azetidine CH (at C3) | Azetidine CH₂, Oxolane CH (at C3') | Azetidine C2, C4; Oxolane C2', C4' | Oxolane CH₂, Azetidine CH₂ |

| Azetidine CH₂ (at C2, C4) | Azetidine CH | Azetidine C3, C4/C2 | Oxolane CH, Oxolane CH₂ |

| Oxolane CH (at C3') | Oxolane CH₂, Azetidine CH | Oxolane C2', C4', C5'; Azetidine C3 | Azetidine CH₂ |

| Oxolane CH₂ (at C2', C4') | Oxolane CH | Oxolane C3', C5' | Azetidine CH |

| Oxolane CH₂ (at C5') | Oxolane CH₂ (at C4') | Oxolane C3', C4' | Oxolane CH |

The four-membered azetidine ring is subject to ring-puckering, and the nitrogen atom can undergo pyramidal inversion, leading to different conformational isomers that can be in equilibrium. Similarly, the five-membered oxolane ring exists in various envelope and twist conformations. Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale.

In some 3,3-substituted azetidine derivatives, conformational dynamics have been observed to cause significant broadening of NMR signals. mdpi.com By acquiring NMR spectra at different temperatures, it is possible to study these dynamic processes. At low temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of distinct signals for each conformer. Conversely, at higher temperatures, the rapid interconversion leads to averaged, sharp signals. The analysis of the changes in the NMR lineshape with temperature allows for the determination of the energy barriers and thermodynamic parameters associated with the conformational equilibria of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering an unambiguous determination of the molecular structure in the solid state.

For a chiral molecule like this compound, X-ray crystallography on a single crystal of an enantiomerically pure sample can determine its absolute configuration. This technique provides the exact bond lengths, bond angles, and torsion angles, defining the precise conformation of the molecule as it exists in the crystal lattice. This would definitively establish the puckering of both the azetidine and oxolane rings and their relative orientation.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal. This is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, the secondary amine in the azetidine ring can act as a hydrogen bond donor, while the oxygen atom in the oxolane ring and the nitrogen in the azetidine ring can act as hydrogen bond acceptors. Understanding these interactions is fundamental to crystal engineering, which aims to design molecular crystals with specific desired properties. The analysis of these packing motifs can provide insights into the physical properties of the solid material, such as melting point and solubility.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₁₃NO), the nominal molecular weight is 127.10 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

The predicted mass spectrometry data for the protonated molecule [M+H]⁺ and other common adducts are presented in the table below. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.10700 |

| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.08894 |

| [M+K]⁺ | C₇H₁₃KNO⁺ | 166.06288 |

| [M+NH₄]⁺ | C₇H₁₇N₂O⁺ | 145.13354 |

Electron impact (EI) ionization often leads to the fragmentation of the molecule. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds within and between the two heterocyclic rings. Common fragmentation pathways for amines include alpha-cleavage, where a bond adjacent to the nitrogen atom is broken. miamioh.eduyoutube.com For ethers, cleavage of the C-O bond is a typical fragmentation route. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in its identification and structural confirmation.

Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides critical information about a molecule's structure by analyzing the fragmentation patterns that occur upon ionization. The molecular ion ([M]+•) of this compound (m/z 127) is subject to fragmentation pathways dictated by the inherent structural features of its two interconnected heterocyclic rings: the azetidine and the oxolane (tetrahydrofuran) moieties.

The fragmentation is primarily driven by the location of the charge and the relative stability of the resulting fragment ions and neutral losses. Key fragmentation mechanisms for cyclic amines and ethers include α-cleavage and ring-opening reactions nih.govmiamioh.eduwhitman.edu. For this compound, several distinct fragmentation routes can be proposed:

α-Cleavage adjacent to the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is a primary site for ionization. Subsequent cleavage of the adjacent C-C bonds (α-cleavage) is a common pathway for amines miamioh.eduwhitman.edu. This can lead to the opening of the azetidine ring and the formation of stabilized carbocations.

Oxolane Ring Fragmentation: The tetrahydrofuran (B95107) ring can undergo fragmentation initiated by ionization at the oxygen atom. This typically involves cleavage of a C-C bond adjacent to the oxygen, followed by ring-opening, which may lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄) nih.govnsf.gov.

Cleavage of the Inter-ring Bond: The C-C bond connecting the azetidine and oxolane rings can cleave, leading to fragments representative of each individual heterocyclic system.

A plausible fragmentation pathway would involve initial ring-opening of either the azetidine or oxolane ring, followed by a series of bond cleavages to yield smaller, stable ions.

| Proposed Fragment Ion (m/z) | Possible Neutral Loss | Plausible Fragmentation Mechanism |

|---|---|---|

| 98 | C₂H₅ (Ethyl radical) | Ring opening of azetidine followed by cleavage. |

| 84 | C₂H₃N (Acetonitrile) | Complex rearrangement following azetidine ring cleavage. |

| 71 | C₃H₆N (Propylnitrile radical) | Fragmentation originating from the oxolane ring, consistent with patterns in 2-alkyl-tetrahydrofurans. nih.gov |

| 57 | C₄H₈O (Tetrahydrofuran) | Cleavage of the inter-ring bond, yielding a protonated azetidine fragment. |

| 43 | C₄H₆NO | α-cleavage of the oxolane ring, a common pathway for cyclic ethers. nih.gov |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision and accuracy acs.orgnih.gov. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₇H₁₃NO. The theoretical monoisotopic mass of the neutral molecule is 127.09972 Da uni.lu. When analyzed by HRMS, typically using electrospray ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺.

The high mass accuracy of HRMS confirms the elemental formula of the parent ion and lends confidence to the structural assignment of its fragment ions nih.gov. By comparing the experimentally measured exact mass with the theoretically calculated mass, a mass error can be determined, typically in the low parts-per-million (ppm) range for confident identification.

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Nominal Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.10700 | 128 |

| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.08894 | 150 |

| [C₅H₈NO]⁺ | C₅H₈NO⁺ | 98.06004 | 98 |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.04914 | 71 |

| [C₃H₇N]⁺ | C₃H₇N⁺ | 57.05728 | 57 |

Predicted adducts and fragment masses are based on the elemental formula C₇H₁₃NO. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The vibrational spectrum of this compound is a composite of the characteristic modes of its constituent parts: a secondary amine within a four-membered ring, an ether within a five-membered ring, and the aliphatic C-H bonds throughout the structure.

N-H Vibrations: The secondary amine (N-H) of the azetidine ring will exhibit a characteristic stretching vibration in the 3300-3500 cm⁻¹ region, which is often a medium to weak band in the IR spectrum. The N-H bending vibration typically appears in the 1550-1650 cm⁻¹ range.

C-H Vibrations: Aliphatic C-H stretching vibrations from the CH₂ groups in both rings are expected in the 2850-3000 cm⁻¹ region ijrpc.com. These bands are typically strong in both IR and Raman spectra. C-H bending (scissoring and rocking) modes will be present in the 1400-1470 cm⁻¹ region.

C-O Ether Vibrations: The most characteristic feature of the oxolane ring is the strong C-O-C asymmetric stretching band in the IR spectrum, typically found between 1070 and 1150 cm⁻¹ ijrpc.com. This band is a reliable indicator of the ether functional group.

C-N Vibrations: The C-N stretching of the secondary amine in the azetidine ring is expected in the 1180-1250 cm⁻¹ region.

Ring Modes: The puckering and deformation vibrations of the azetidine and oxolane rings will produce a complex series of absorptions in the fingerprint region (< 1000 cm⁻¹) of the spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 | Medium-Weak | Medium |

| N-H (Amine) | Bending | 1550 - 1650 | Medium | Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |

| C-H (Aliphatic) | Bending | 1350 - 1470 | Medium | Medium |

| C-O-C (Ether) | Stretching | 1070 - 1150 | Strong | Weak |

| C-N (Amine) | Stretching | 1180 - 1250 | Medium | Medium |

Frequency ranges are based on established data for analogous functional groups. ijrpc.comacs.org

Chemical Transformations and Synthetic Utility of 3 Oxolan 3 Yl Azetidine

The unique structural framework of 3-(Oxolan-3-yl)azetidine, which combines a strained four-membered azetidine (B1206935) ring with a five-membered oxolane (tetrahydrofuran) ring, presents a versatile scaffold for a variety of chemical transformations. The reactivity of this molecule can be directed towards the azetidine nitrogen, the oxolane ring, or the carbon junction connecting the two heterocyclic systems.

Applications As a General Chemical Building Block and Synthetic Intermediate

Role in the Synthesis of Architecturally Complex Organic Molecules (Non-Biological Targets)

While specific documented syntheses of architecturally complex non-biological molecules using 3-(Oxolan-3-yl)azetidine are not extensively reported in publicly available literature, the broader class of azetidine-containing compounds is widely recognized for its utility in this area. Azetidines serve as crucial intermediates in the construction of a variety of intricate molecular frameworks, including fused, bridged, and spirocyclic systems. nih.gov The inherent ring strain of the azetidine (B1206935) core can be harnessed to drive reactions that lead to the formation of more complex structures. researchgate.net

The synthesis of functionalized azetidines is an active area of research, with methods such as the intramolecular aminolysis of epoxy amines providing routes to these valuable building blocks. frontiersin.org The incorporation of the oxolane group in this compound offers an additional site for chemical modification and can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of complex target molecules. The principles demonstrated in the synthesis of various azetidine derivatives can be applied to understand the potential reactivity and utility of this compound in creating novel molecular architectures.

Table 1: Synthetic Methodologies for Azetidine Ring Formation

| Method | Description | Key Features |

| Intramolecular Cyclization | Formation of the azetidine ring by the cyclization of a linear precursor containing an amine and a leaving group. frontiersin.org | High yields, tolerates various functional groups. frontiersin.org |

| [2+2] Cycloaddition | Reaction of an imine with an alkene or alkyne to form the four-membered ring. researchgate.net | Can be promoted by light (photocycloaddition). researchgate.net |

| Ring Expansion | Conversion of a smaller ring, such as an aziridine (B145994), to an azetidine. | Provides access to substituted azetidines. |

| C-H Amination | Intramolecular insertion of a nitrogen atom into a C-H bond to form the azetidine ring. researchgate.net | Catalyzed by transition metals like palladium. researchgate.net |

Scaffold Diversity Generation in Chemical Libraries (Non-Biological Context)

The use of azetidine-based scaffolds is a prominent strategy in diversity-oriented synthesis (DOS) for the creation of chemical libraries. nih.govuni.lu These libraries are collections of structurally diverse small molecules used in high-throughput screening to identify compounds with desired properties. The three-dimensional nature of the azetidine ring is particularly advantageous for exploring new areas of chemical space that are not accessible with more planar scaffolds.

While direct evidence of this compound being used to generate non-biological chemical libraries is limited, the principles of using substituted azetidines are well-established. The functional groups on the azetidine and, in this case, the oxolane ring can be readily modified to generate a large number of distinct compounds from a common core structure. nih.gov This approach allows for the systematic exploration of structure-activity relationships in various chemical contexts. The synthesis of a 1976-membered library of spirocyclic azetidines highlights the potential of this scaffold in generating significant molecular diversity. uni.lu

Table 2: Key Features of Azetidine Scaffolds in Library Synthesis

| Feature | Description | Advantage in Library Design |

| Three-Dimensionality | The non-planar structure of the azetidine ring. | Provides access to a wider range of molecular shapes and novel chemical space. nih.gov |

| Functionalization Potential | The nitrogen atom and carbon atoms of the ring can be substituted. | Allows for the introduction of diverse chemical functionalities and building blocks. nih.gov |

| Structural Rigidity | The constrained four-membered ring provides a degree of conformational rigidity. | Helps in pre-organizing appended functional groups in specific spatial orientations. |

| Versatile Chemistry | The ring can be opened or further elaborated to create more complex scaffolds. nih.gov | Enables the generation of a wide variety of fused, bridged, and spirocyclic systems. nih.gov |

Potential in Materials Science or Catalysis (Hypothetical, if research emerges)

Currently, there is no specific research detailing the application of this compound in materials science or catalysis. However, the chemistry of azetidines suggests potential avenues for exploration in these fields.

In materials science , the polymerization of azetidine derivatives is a known process. Both cationic and anionic ring-opening polymerizations of azetidines can lead to the formation of poly(azetidine)s, which are linear or branched polymers. The properties of these polymers can be tailored by the substituents on the azetidine ring. The presence of the oxolane moiety in this compound could introduce unique properties to the resulting polymer, such as altered solubility, thermal stability, or chelating abilities.

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Currently, dedicated synthetic routes for 3-(Oxolan-3-yl)azetidine are not established in the literature. Future research must prioritize the development of efficient and stereoselective methods to access this scaffold. Several promising strategies can be envisioned based on modern synthetic methodologies for azetidine (B1206935) construction. magtech.com.cn

One potential approach involves the intramolecular cyclization of a suitably functionalized precursor that already contains the oxolane moiety. For instance, a precursor such as a 1-amino-3-(oxolan-3-yl)propan-2-ol derivative could undergo a 4-exo-tet cyclization. Methods for such transformations, including palladium-catalyzed intramolecular C-H amination or the cyclization of homoallylic amines, could be adapted for this purpose. bham.ac.ukorganic-chemistry.org

Another viable strategy is the intramolecular aminolysis of epoxides . A cis-3,4-epoxy amine containing the oxolane substituent could be cyclized using Lewis acid catalysis, such as with Lanthanum(III) triflate (La(OTf)3), which has been shown to promote regioselective azetidine formation. frontiersin.org

Furthermore, cycloaddition reactions represent a powerful tool for constructing four-membered rings. rsc.org An aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, could potentially be employed by designing precursors where the oxolane is appended to either the imine or alkene component. rsc.orgrsc.org

A critical challenge in all potential syntheses will be controlling stereochemistry, particularly at the C3 positions of both the azetidine and oxolane rings. The development of asymmetric catalytic methods will be essential to access enantioenriched forms of this compound, which is crucial for its potential applications in medicinal chemistry. acs.org

In-Depth Mechanistic Studies for Unraveling Complex Transformations

For each novel synthetic route developed, detailed mechanistic investigations will be crucial for reaction optimization and for understanding the fundamental reactivity of this unique system. If a Lewis acid-catalyzed pathway is pursued, studies should focus on the role of the catalyst in activating the substrate and controlling the regioselectivity of the ring closure. frontiersin.org This would involve a combination of kinetic studies, isotopic labeling experiments, and the characterization of potential intermediates.

For photocycloaddition pathways, mechanistic studies would need to elucidate the nature of the excited state (singlet vs. triplet) and the factors governing the regio- and stereoselectivity of the cycloaddition. rsc.orgrsc.org Understanding these reaction pathways is fundamental to overcoming challenges often associated with the synthesis of strained four-membered rings, such as competing side reactions like ring-opening or polymerization. nih.gov

Advanced Computational Studies on Reactivity and Structure-Property Relationships

In parallel with synthetic and mechanistic work, advanced computational studies can provide invaluable predictive insights into the structure and reactivity of this compound. thescience.dev Density Functional Theory (DFT) calculations can be employed to:

Analyze Conformational Preferences: Determine the most stable three-dimensional conformations arising from the linkage of the two heterocyclic rings. This includes predicting the pucker of both the azetidine and oxolane rings and the preferred orientation of the oxolane substituent relative to the azetidine.

Predict Physicochemical Properties: Calculate key properties relevant to drug discovery, such as dipole moment, solubility, and lipophilicity (e.g., XlogP). uni.lu

Model Reactivity: Predict the proton affinity and pKa of the azetidine nitrogen, which is critical for understanding its basicity and nucleophilicity. Computational models can also identify the most likely sites for electrophilic or nucleophilic attack and calculate the activation barriers for proposed synthetic transformations or subsequent functionalization reactions. frontiersin.orgnih.gov

Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which would be instrumental in confirming the structure and stereochemistry of synthetically prepared materials.

These computational models can guide experimental efforts by identifying the most promising synthetic routes and predicting the outcomes of unexplored reactions, thereby accelerating the investigation of this new chemical space. thescience.dev

Exploration of New Chemical Transformations for Broadening Synthetic Utility

Once efficient access to the this compound core is achieved, research can expand to explore its utility as a versatile building block. The inherent ring strain of the azetidine moiety can be harnessed for unique chemical transformations. rsc.org

Key areas for exploration include:

N-Functionalization: The secondary amine of the azetidine ring provides a handle for a wide array of transformations, including N-arylation, N-alkylation, acylation, and sulfonylation. This would allow for the rapid generation of a library of diverse derivatives for screening in medicinal chemistry programs. lifechemicals.comnih.gov

Ring-Opening Reactions: The strain in the four-membered ring makes it susceptible to nucleophilic ring-opening reactions. Investigating these reactions could lead to novel amino alcohol scaffolds that are otherwise difficult to access.

Use as a Bioisostere: The rigid, three-dimensional structure of the azetidine ring makes it an attractive bioisostere for other common chemical groups. nih.gov Future work could involve incorporating the this compound scaffold into known bioactive molecules to improve properties such as metabolic stability, solubility, and cell permeability.

By systematically exploring these avenues, the chemical community can establish the fundamental chemistry of this compound and unlock its potential as a valuable new scaffold for organic synthesis and drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Oxolan-3-yl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with oxolane derivatives. Key steps include ring-opening of oxolane (tetrahydrofuran derivatives) followed by nucleophilic substitution with azetidine intermediates. Catalysts like palladium or nickel complexes are used to enhance regioselectivity, while solvents such as DMF or THF optimize reaction kinetics. Yields are influenced by temperature (80–120°C) and stoichiometric ratios of reactants .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving regiochemistry. X-ray crystallography provides definitive confirmation of the azetidine-oxolane linkage. Computational methods (DFT calculations) can predict stability of regioisomers, corroborating experimental data .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : LogP values (predicted ~1.2–1.8) indicate moderate lipophilicity, making it suitable for aqueous-organic solvent systems. Stability studies under varying pH (2–10) and thermal stress (40–60°C) reveal degradation pathways, with HPLC-MS identifying byproducts. Storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, analyze variables like catalyst loading, solvent polarity, and reaction time. For example, reducing palladium catalyst from 5 mol% to 2 mol% decreases undesired dimerization by 30%. Continuous flow reactors improve mixing efficiency and reduce thermal gradients, enhancing selectivity .

Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives like this compound?

- Methodological Answer : Comparative studies using isogenic cell lines or standardized assays (e.g., MTT for cytotoxicity) control for variability. For instance, discrepancies in antimicrobial activity (MIC values) may arise from differences in bacterial strains; cross-laboratory validation using CLSI guidelines ensures reproducibility. Structural analogs (e.g., 3-(4-Fluorophenoxy)azetidine) provide insights into substituent effects .

Q. How does the oxolane moiety influence the conformational flexibility and target binding of this compound?

- Methodological Answer : Molecular dynamics simulations reveal that the oxolane ring adopts a pseudoplanar conformation, enhancing hydrophobic interactions with protein pockets (e.g., kinase domains). Surface Plasmon Resonance (SPR) assays quantify binding affinity (KD values), showing a 2–3-fold improvement over non-oxolane azetidines due to increased van der Waals contacts .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- In vitro : Caco-2 cell monolayers assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes) predict metabolic clearance.

- In vivo : Radiolabeled tracer studies in rodents measure bioavailability and tissue distribution. PK/PD modeling links plasma concentrations to efficacy in disease models (e.g., xenografts for anticancer activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.